N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]-1H-indole-7-carboxamide
Description
N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]-1H-indole-7-carboxamide is a complex organic compound featuring an indole core, a trifluoromethylsulfonyl group, and a carboxamide functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-indole-7-carboxylic acid and 1-(trifluoromethylsulfonyl)piperidin-4-yl)methylamine.
Coupling Reaction: The carboxylic acid group of 1H-indole-7-carboxylic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with the amine group of 1-(trifluoromethylsulfonyl)piperidin-4-yl)methylamine under controlled conditions to form the desired amide bond.
Purification: The reaction mixture is purified using techniques such as recrystallization or column chromatography to isolate the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the trifluoromethylsulfonyl group to yield corresponding sulfones or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation Products: Indole-7-carboxylic acid derivatives, indole-7-aldehyde, and indole-7-carboxylic acid esters.
Reduction Products: Trifluoromethylsulfonyl derivatives with reduced oxidation states.
Substitution Products: Amides, sulfonamides, and other substituted derivatives.
Properties
IUPAC Name |
N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c17-16(18,19)26(24,25)22-8-5-11(6-9-22)10-21-15(23)13-3-1-2-12-4-7-20-14(12)13/h1-4,7,11,20H,5-6,8-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXVGNULWYKXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=C2NC=C3)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Utilized in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]-1H-indole-7-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the biological context and the intended application.
Comparison with Similar Compounds
Indole-3-carboxamide: Similar core structure but lacks the trifluoromethylsulfonyl group.
Piperidine derivatives: Similar piperidine moiety but different functional groups.
Trifluoromethylsulfonyl derivatives: Similar sulfonyl group but different core structures.
Uniqueness: The combination of the indole core, trifluoromethylsulfonyl group, and carboxamide functionality makes this compound unique, offering distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities in medicinal chemistry and other areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
